molecular formula C21H25NO3 B11079882 Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate

Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate

Cat. No.: B11079882
M. Wt: 339.4 g/mol
InChI Key: LEELOKPHMGUPFE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound is characterized by the presence of an ethyl ester group, a methylphenyl group, and a phenylpropanoyl amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: Typically around 60-80°C.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Solvent: Often carried out in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and ethanol.

    Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Substituting the ester group with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

    Hydrolysis: 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid and ethanol.

    Reduction: 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate may have applications in various fields, including:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies involving ester hydrolysis.

    Medicine: Possible applications in drug development, particularly in designing ester prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylpropanoate: Similar ester structure but lacks the amide group.

    Ethyl 4-methylbenzoate: Contains a methylphenyl group but lacks the amide and propanoate groups.

    Ethyl 3-(4-methylphenyl)propanoate: Similar structure but lacks the amide group.

Uniqueness

Ethyl 3-(4-methylphenyl)-3-[(3-phenylpropanoyl)amino]propanoate is unique due to the presence of both an ester and an amide group, which may confer specific chemical and biological properties not found in simpler esters.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-3-(3-phenylpropanoylamino)propanoate

InChI

InChI=1S/C21H25NO3/c1-3-25-21(24)15-19(18-12-9-16(2)10-13-18)22-20(23)14-11-17-7-5-4-6-8-17/h4-10,12-13,19H,3,11,14-15H2,1-2H3,(H,22,23)

InChI Key

LEELOKPHMGUPFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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